Aspergillomarasmine A Aspergillomarasmine A Aspergillomarasmine a, also known as toxin C, belongs to the class of organic compounds known as aspartic acid and derivatives. Aspartic acid and derivatives are compounds containing an aspartic acid or a derivative thereof resulting from reaction of aspartic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Aspergillomarasmine a exists as a solid, slightly soluble (in water), and an extremely strong acidic compound (based on its pKa). Within the cell, aspergillomarasmine a is primarily located in the cytoplasm.
Brand Name: Vulcanchem
CAS No.: 3484-65-9
VCID: VC0519558
InChI: InChI=1S/C10H17N3O8/c11-4(8(16)17)2-12-6(10(20)21)3-13-5(9(18)19)1-7(14)15/h4-6,12-13H,1-3,11H2,(H,14,15)(H,16,17)(H,18,19)(H,20,21)/t4-,5-,6-/m0/s1
SMILES: C(C(C(=O)O)NCC(C(=O)O)NCC(C(=O)O)N)C(=O)O
Molecular Formula: C10H17N3O8
Molecular Weight: 307.26 g/mol

Aspergillomarasmine A

CAS No.: 3484-65-9

Cat. No.: VC0519558

Molecular Formula: C10H17N3O8

Molecular Weight: 307.26 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Aspergillomarasmine A - 3484-65-9

Specification

CAS No. 3484-65-9
Molecular Formula C10H17N3O8
Molecular Weight 307.26 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-amino-2-carboxyethyl]amino]-2-carboxyethyl]amino]butanedioic acid
Standard InChI InChI=1S/C10H17N3O8/c11-4(8(16)17)2-12-6(10(20)21)3-13-5(9(18)19)1-7(14)15/h4-6,12-13H,1-3,11H2,(H,14,15)(H,16,17)(H,18,19)(H,20,21)/t4-,5-,6-/m0/s1
Standard InChI Key XFTWUNOVBCHBJR-ZLUOBGJFSA-N
Isomeric SMILES C([C@@H](C(=O)O)NC[C@@H](C(=O)O)NC[C@@H](C(=O)O)N)C(=O)O
SMILES C(C(C(=O)O)NCC(C(=O)O)NCC(C(=O)O)N)C(=O)O
Canonical SMILES C(C(C(=O)O)NCC(C(=O)O)NCC(C(=O)O)N)C(=O)O
Appearance Solid powder
Melting Point 230-236°C

Introduction

Chemical Structure and Properties

Molecular Architecture

AMA’s structure comprises three interconnected subunits:

  • L-Aspartic acid at the core

  • Two L-aminopropionic acid residues linked via methylene bridges

  • Four carboxyl (-COOH) groups critical for metal chelation .

The stereochemistry (2S, 2'S, 2''S) is essential for MBL inhibition, though synthetic analogs with modified configurations retain partial activity.

Physicochemical Characteristics

PropertyValue
Molecular Weight423.31 g/mol
SolubilityWater-soluble at pH <3 or >10
Crystal FormColorless needles
LD50 (Mice)159.8 mg/kg
pKa (Carboxyl Groups)2.1, 3.4, 4.7, 6.2

The insolubility in organic solvents and pH-dependent solubility profile necessitate formulation innovations for clinical delivery .

Biosynthesis and Natural Producers

Fungal Biosynthetic Pathways

AMA synthesis in Aspergillus versicolor involves:

  • Non-ribosomal peptide synthetases (NRPSs) assembling the polyamino acid backbone

  • Epimerization domains establishing L-configurations

  • Oxidative modifications introducing carboxyl groups .

A key intermediate, L,L-N-(2-amino-2-carboxyethyl)-aspartic acid, exhibits independent phytotoxicity and serves as a biosynthetic precursor .

Microbial Producers

OrganismDisease AssociationAMA Yield (mg/L)
Aspergillus versicolorSaprophytic12–18
Pyrenophora teresBarley net-spot blotch8–14
Fusarium oxysporumPlant vascular wilt4–9

Mechanism of Action Against Metallo-β-Lactamases

Zinc Chelation Dynamics

AMA inhibits MBLs via stoichiometric Zn²⁺ removal:
NDM-1(Zn2)+2AMANDM-1+2AMA-Zn\text{NDM-1(Zn}_2\text{)} + 2\text{AMA} \rightarrow \text{NDM-1} + 2\text{AMA-Zn}
Equilibrium dialysis studies confirm 2:1 AMA:Zn²⁺ binding, depleting the enzyme’s active site .

Enzyme Inhibition Spectrum

MBL TypeIC50 (µM)Bacterial Strains Affected
NDM-11.2Klebsiella pneumoniae, E. coli
VIM-22.8Pseudomonas aeruginosa
IMP-74.5Acinetobacter baumannii

AMA’s broad-spectrum activity contrasts with thiol-based inhibitors (e.g., captopril, IC50 >50 µM for NDM-1) .

In Vitro and In Vivo Efficacy

Resensitization of Carbapenems

In a panel of 229 clinical isolates:

PathogenMeropenem MIC Reduction (Fold)Resensitization Rate
K. pneumoniae NDM-1+256–494%
P. aeruginosa VIM-2+128–888%
E. coli IMP-7+64–279%

Murine Infection Models

  • Survival Rate: 95% in AMA + meropenem vs. 20% in meropenem alone (NDM-1+ K. pneumoniae)

  • Bacterial Load: 3.7-log reduction in spleen CFUs at 24h post-treatment .

AntibioticFold MIC ReductionTarget Pathogens
Meropenem64–256Enterobacteriaceae
Ceftazidime32–128P. aeruginosa
Aztreonam16–64A. baumannii

Pharmacokinetic Considerations

  • Half-life: 1.8h in murine plasma

  • Protein Binding: 67% (albumin-dependent)

  • Tissue Penetration: Lung-to-plasma ratio of 0.9 in infected mice .

SpeciesLD50 (mg/kg)Notable Effects
Mouse159.8Renal tubular necrosis
Rat142.3Hepatic enzyme elevation

Subchronic Exposure

  • 28-day Rat Study: No histopathology at 25 mg/kg/day

  • Cytotoxicity: CC50 >500 µM in HEK293 cells.

Future Research Directions

Structural Optimization

  • Analog Synthesis: Sulfamidate ring-opening derivatives improve solubility (e.g., AMA-3S, aqueous solubility 45 mg/mL vs. 8 mg/mL for AMA).

  • Prodrug Strategies: Esterification of carboxyl groups enhances oral bioavailability in preclinical models.

Clinical Development Challenges

  • Stability: AMA degrades 40% in human serum over 6h, necessitating formulation with stabilizers like cyclodextrins.

  • Regulatory Pathway: FDA orphan drug designation pending for NDM-1+ infections.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator